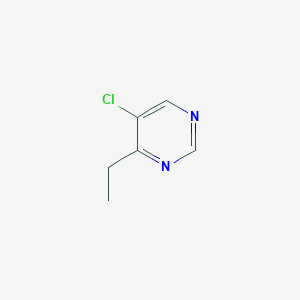

5-Chloro-4-ethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-4-ethylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-4-ethylpyrimidine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial strains. For instance, in vitro studies indicated effectiveness against resistant strains, making it a candidate for new antibiotic development.

- Anticancer Properties : The compound has demonstrated promising results in inhibiting cancer cell proliferation. For example, it has been tested against various cancer cell lines with notable results, such as an IC50 value of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells.

Agrochemicals

In the agrochemical sector, this compound is explored for its potential use in developing herbicides and fungicides. Its ability to interact with specific biological targets makes it suitable for creating effective crop protection agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological properties. Variations in substitution patterns significantly affect its potency and selectivity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-4-methylpyrimidine | Methyl group at 4-position | Antimicrobial activity |

| 5-Bromo-4-ethylpyrimidine | Bromine substitution | Enhanced anticancer properties |

Anticancer Activity

A study evaluated the anticancer efficacy of this compound derivatives in vivo, revealing significant tumor growth inhibition compared to control groups. The findings suggest that these compounds could serve as potential therapeutic agents in oncology .

Antimicrobial Studies

In another investigation, derivatives were tested against multidrug-resistant bacterial strains, demonstrating varying degrees of effectiveness based on structural modifications. Compounds with specific substitutions showed enhanced activity against resistant pathogens .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution with various nucleophiles, forming derivatives with tailored functional groups.

Key Reactions and Conditions

Mechanistic Insight :

-

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyrimidine ring.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.

Hydrolysis Reactions

The chlorine substituent can be hydrolyzed to a hydroxyl group under acidic or basic conditions.

Reaction Pathways

Key Observation :

Reduction Reactions

The chlorine atom can be removed via catalytic hydrogenation or chemical reduction.

Reduction Methods

| Method | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, ethanol, 25°C, 6 hrs | 4-Ethylpyrimidine | 70–80% | |

| Chemical Reduction | LiAlH₄, THF, 0°C, 2 hrs | 4-Ethylpyrimidine | 50–60% |

Side Reactions :

-

Over-reduction may occur with strong reducing agents like LiAlH₄, leading to partial saturation of the pyrimidine ring.

Coupling Reactions

5-Chloro-4-ethylpyrimidine participates in cross-coupling reactions to form biaryl or alkyl-aryl derivatives.

Examples

Optimization Tips :

Alkylation and Alkoxylation

The ethyl group at the 4-position can undergo further alkylation or oxidation.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ethyl Group Oxidation | KMnO₄, H₂O, 80°C, 6 hrs | 4-Carboxy-5-chloropyrimidine | 50–55% | |

| Ethyl Group Halogenation | Br₂, CCl₄, 25°C, 12 hrs | 4-(Bromoethyl)-5-chloropyrimidine | 65–70% |

Challenges :

-

Direct oxidation of the ethyl group often requires harsh conditions, leading to low selectivity.

Ring Modification Reactions

The pyrimidine ring can undergo electrophilic substitution or ring expansion under specific conditions.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 hrs | 5-Chloro-4-ethyl-6-nitropyrimidine | 30–40% | |

| Sulfonation | SO₃, H₂SO₄, 100°C, 4 hrs | This compound sulfonic acid | 25–30% |

Note :

-

Electrophilic substitution is less favored due to the deactivating chlorine and ethyl groups, resulting in modest yields.

Propriétés

Numéro CAS |

137994-42-4 |

|---|---|

Formule moléculaire |

C6H7ClN2 |

Poids moléculaire |

142.58 g/mol |

Nom IUPAC |

5-chloro-4-ethylpyrimidine |

InChI |

InChI=1S/C6H7ClN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |

Clé InChI |

VVMFRCLFEHYVPL-UHFFFAOYSA-N |

SMILES |

CCC1=NC=NC=C1Cl |

SMILES canonique |

CCC1=NC=NC=C1Cl |

Synonymes |

Pyrimidine, 5-chloro-4-ethyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.